molecular formula C7H9F3N2O B8719714 3-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-5-amine

3-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-5-amine

Cat. No. B8719714
M. Wt: 194.15 g/mol
InChI Key: QQIVBOAHZLDNBP-UHFFFAOYSA-N
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Patent
US09382238B2

Procedure details

To a mixture of 5,5,5-trifluoro-4,4-dimethyl-3-oxopentanenitrile (1 g, 5.58 mmol) and hydroxylamine hydrochloride (0.407 g, 5.86 mmol) in water (30 mL) was added NaOH (0.447 g, 11.16 mmol). Then the mixture was stirred at 100° C. for 3 h. After cooling to rt, the mixture was extracted with DCM (50 mL×3). The organic layer was dried over Na2SO4, filtered and concentrated to yield a light yellow solid of 3-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-5-amine (700 mg, 3.39 mmol, 61% yield): 1H NMR (400 MHz, CDCl3) δ 5.17 (s, 1H), 4.41 (s, 2H), 1.49 (s, 6H); ES-LCMS m/z 195 (M+H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.407 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.447 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[C:3]([CH3:10])([CH3:9])[C:4](=O)[CH2:5][C:6]#[N:7].Cl.[NH2:14][OH:15].[OH-].[Na+]>O>[F:1][C:2]([F:12])([F:11])[C:3]([C:4]1[CH:5]=[C:6]([NH2:7])[O:15][N:14]=1)([CH3:10])[CH3:9] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC(C(C(CC#N)=O)(C)C)(F)F
Name
Quantity
0.407 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.447 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
Then the mixture was stirred at 100° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to rt
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with DCM (50 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC(C(C)(C)C1=NOC(=C1)N)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.39 mmol
AMOUNT: MASS 700 mg
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 60.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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